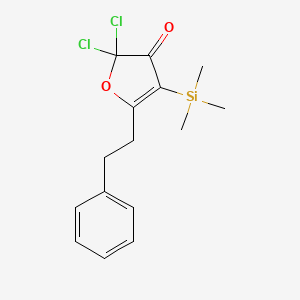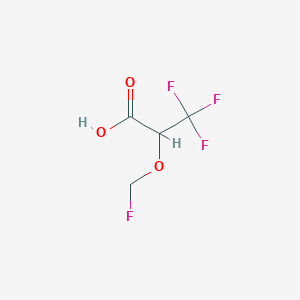
Phosphine, (trichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloromethylphosphine typically involves the reaction of phosphorus trichloride with trichloromethyl compounds under controlled conditions. One common method is the reaction of phosphorus trichloride with trichloromethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of trichloromethylphosphine often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the reagents and the potential hazards associated with phosphine compounds.
化学反应分析
Types of Reactions
Trichloromethylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学研究应用
Trichloromethylphosphine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of trichloromethylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is influenced by the presence of the trichloromethyl group, which can stabilize or destabilize reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trichlorophenyl)phosphine: Another trichloromethyl-substituted phosphine with similar reactivity.
Uniqueness
Trichloromethylphosphine is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and stability compared to other phosphine compounds. This makes it valuable in specific synthetic applications where such properties are desired.
属性
CAS 编号 |
131323-86-9 |
|---|---|
分子式 |
CH2Cl3P |
分子量 |
151.35 g/mol |
IUPAC 名称 |
trichloromethylphosphane |
InChI |
InChI=1S/CH2Cl3P/c2-1(3,4)5/h5H2 |
InChI 键 |
NYOFJAZWVKPEFD-UHFFFAOYSA-N |
规范 SMILES |
C(P)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)

![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)



![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)


